4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol
Overview
Description
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol is a chemical compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a thiol group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence several biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable monolayers on surfaces such as gold (Au) (111), which can be utilized in surface chemistry and biosensor applications . Additionally, it has been reported to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Furthermore, its impact on gene expression can result in altered cellular responses and functions, which may be beneficial or detrimental depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound can form stable monolayers on surfaces, which can be maintained for extended periods under controlled conditions . Its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can induce toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . Additionally, it may interact with cofactors such as NADH or FADH2, affecting their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution can be influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Thiolation: The thiol group is introduced using reagents like thiourea or hydrogen sulfide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine and thiol groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Amines: Produced from the reduction of the thiol group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethyl)quinoline: Similar in structure but differs in the presence of a quinoline ring instead of a pyrimidine ring.
4-Chloro-6-(trifluoromethyl)benzene: Similar in the presence of a trifluoromethyl group but lacks the pyrimidine and thiol functionalities.
This comprehensive overview highlights the significance of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-2(5(7,8)9)10-4(12)11-3/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOHMWJLZHRSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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